molecular formula C13H11F3N2O3S B1412313 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858252-06-8

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No. B1412313
CAS RN: 1858252-06-8
M. Wt: 332.3 g/mol
InChI Key: HYYZEQOLPICLDG-UHFFFAOYSA-N
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Description

“4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is a chemical compound that has been used in the synthesis of fluorinated polyimides . These polyimides are known for their excellent heat resistance, chemical stability, and mechanical properties .


Synthesis Analysis

The compound has been used in the synthesis of fluorinated polyimides via a two-step imidization process with diamines and dianhydrides . A novel fluorinated diamine monomer was prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .


Molecular Structure Analysis

The molecular structure of this compound includes four rigid benzene rings and three flexible ether linkages . This structure is expected to achieve a balance in organic solubility and thermal properties .


Chemical Reactions Analysis

In the synthesis of fluorinated polyimides, the compound reacts with diamines and dianhydrides in a two-step imidization process . The resulting polymers have inherent viscosities ranging from 0.84 to 1.03 dL/g .


Physical And Chemical Properties Analysis

Fluorinated polyimides synthesized using this compound exhibit high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36% . They also exhibit glass transition temperatures (Tgs) of 215–265°C, 10 wt % weight-loss temperatures of 525–597°C in N2 .

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The compound demonstrated useful properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthesis and Characterization of New Compounds : Chen, Xie, Jin, and Su (2008) reported the synthesis of various 2-amino ethers, including 4-methyl-N-(2-phenoxy-2-phenylethyl) benzenesulfonamide, using Scandium(III) triflate-catalyzed ring opening of aziridines with phenol derivatives. This process achieved high regioselectivity and yields under solvent-free conditions (Chen, Xie, Jin, & Su, 2008).

  • Carbonic Anhydrase Inhibitors : A 2005 study by Garaj et al. described aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrase isozymes, crucial for various physiological functions. These compounds inhibited the isozymes with nanomolar inhibition constants, revealing a straightforward structure-activity relationship within this class of inhibitors (Garaj et al., 2005).

  • Synthesis of High-Affinity Inhibitors : The synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase were described by Röver et al. (1997). These inhibitors showed potential in vitro and could be significant in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Development of Novel Nonsteroidal Progesterone Receptor Antagonists : Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a new class of nonsteroidal progesterone receptor antagonists, with potential applications in treating various diseases like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders (Yamada et al., 2016).

  • Photophysicochemical Properties for Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their study explored the compound's photophysical and photochemical properties, demonstrating its potential for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Future Directions

The unique properties of this compound and its derivatives suggest potential for further applications in the fields of aerospace, microelectronics, and optoelectronics . It is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c14-13(15,16)11-7-8(17)1-6-12(11)21-9-2-4-10(5-3-9)22(18,19)20/h1-7H,17H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZEQOLPICLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide

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